Cas no 1137475-67-2 (5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile)
5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
- 5-[[5-amino-4-[(1-methylpiperidin-4-yl)amino]pyridin-2-yl]amino]pyrazine-2-carbonitrile
- 1137475-67-2
- 5-({5-AMINO-4-[(1-METHYLPIPERIDIN-4-YL)AMINO]PYRIDIN-2-YL}AMINO)PYRAZINE-2-CARBONITRILE
- SCHEMBL617518
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- Inchi: 1S/C16H20N8/c1-24-4-2-11(3-5-24)22-14-6-15(21-9-13(14)18)23-16-10-19-12(7-17)8-20-16/h6,8-11H,2-5,18H2,1H3,(H2,20,21,22,23)
- InChI Key: CQXHHCDEVHCGRI-UHFFFAOYSA-N
- SMILES: N1(C)CCC(CC1)NC1=CC(NC2C=NC(C#N)=CN=2)=NC=C1N
Computed Properties
- Exact Mass: 324.18109267g/mol
- Monoisotopic Mass: 324.18109267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 116Ų
5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168667-1g |
5-((5-amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile |
1137475-67-2 | 95%+ | 1g |
$830 | 2021-08-05 | |
| Alichem | A029188860-1g |
5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile |
1137475-67-2 | 95% | 1g |
$756.84 | 2023-09-04 | |
| Chemenu | CM168667-1g |
5-((5-amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile |
1137475-67-2 | 95%+ | 1g |
$777 | 2023-03-05 |
5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile
5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile: A Comprehensive Overview
The compound with CAS No. 1137475-67-2, known as 5-((5-Amino-4-((1-methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This molecule is a complex heterocyclic compound that combines pyridine, pyrazine, and piperidine moieties, making it a promising candidate for various applications in drug discovery and material science.
Structural Analysis and Synthesis
The molecular structure of 5-Amino-pyridine derivative is characterized by a pyridine ring substituted with an amino group at position 5 and an amino-piperidine moiety at position 4. The pyrazine ring, substituted with a cyano group at position 2, further enhances the molecule's electronic properties. Recent studies have focused on optimizing the synthesis of this compound, employing multi-step reactions involving nucleophilic aromatic substitution and coupling reactions. Researchers have reported that the use of microwave-assisted synthesis significantly improves reaction yields and reduces reaction times compared to traditional methods.
Bioactivity and Pharmacological Properties
Recent research has highlighted the potential of 5-Amino-pyridine-pyrazine derivatives as inhibitors of various enzymes and receptors, making them attractive candidates for therapeutic applications. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against kinase enzymes, which are key targets in cancer therapy. Additionally, the molecule's ability to modulate ion channels has been explored in the context of neurodegenerative diseases.
Applications in Drug Discovery
The integration of pyrazine moieties into drug candidates has been shown to enhance their pharmacokinetic properties, such as solubility and bioavailability. This compound's structure suggests potential for further optimization to improve its efficacy and reduce off-target effects. Pharmaceutical companies are actively exploring its use in developing novel treatments for chronic diseases, including cardiovascular disorders and inflammatory conditions.
Environmental Impact and Sustainability
In line with the growing emphasis on green chemistry, researchers have evaluated the environmental impact of synthesizing 5-Amino-pyridine-pyrazine derivatives. Studies indicate that the use of eco-friendly solvents and catalysts can significantly reduce the ecological footprint of this compound's production process. Furthermore, recycling strategies for byproducts have been proposed to enhance sustainability.
Future Directions
The continued exploration of 5-Amino-pyridine-pyrazine derivatives is expected to yield new insights into their therapeutic potential and chemical properties. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this compound from the laboratory to clinical trials. Additionally, leveraging computational chemistry tools for virtual screening could accelerate the discovery of novel analogs with improved activity profiles.
In conclusion, 5-Amino-pyridine-pyrazine derivatives represent a promising class of compounds with diverse applications in medicine and materials science. As research progresses, their role in addressing unmet medical needs will likely expand, contributing to advancements in healthcare technologies.
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